5-Bromo-2,3-difluoropyridine
Overview
Description
5-Bromo-2,3-difluoropyridine is an organic compound with the molecular formula C5H2BrF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen at position 5 is replaced by a bromine atom. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
5-Bromo-2,3-difluoropyridine is a chemical compound used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Result of Action
The compound’s fluorine atoms can introduce interesting physical, biological, and environmental properties .
Action Environment
It’s known that the compound should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluoropyridine typically involves halogenation reactions. One common method is the reaction of 2,3-difluoropyridine with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The starting material, 2,3-difluoropyridine, is reacted with bromine or a bromine-containing reagent under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and amines.
Coupling Products: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Bromo-2,3-difluoropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Comparison with Similar Compounds
2,3-Difluoropyridine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-fluoropyridine: Contains only one fluorine atom, leading to different electronic properties and reactivity.
5-Bromo-2,3-dichloropyridine: Contains chlorine atoms instead of fluorine, resulting in different chemical behavior .
Uniqueness: 5-Bromo-2,3-difluoropyridine is unique due to the combination of bromine and fluorine substituents, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
5-bromo-2,3-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIQXJRQVOPYGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561573 | |
Record name | 5-Bromo-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89402-44-8 | |
Record name | 5-Bromo-2,3-difluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89402-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,3-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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